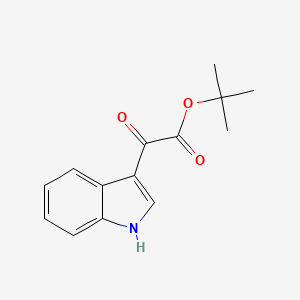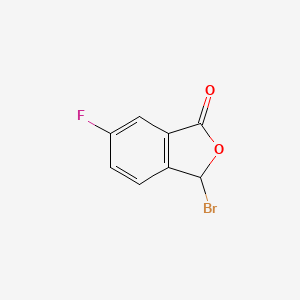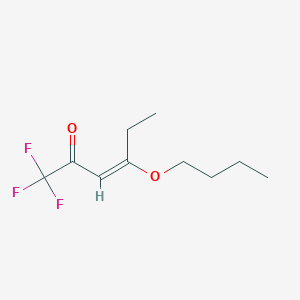
1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile is an organic compound characterized by a pyrrole ring substituted with a propionylphenyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-propionylphenylboronic acid with a suitable pyrrole derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
化学反应分析
Types of Reactions: 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
Phenylboronic Acid: Shares the phenyl group but differs in functional groups and reactivity.
4-Propionylphenylboronic Acid: Similar in the propionylphenyl group but lacks the pyrrole and carbonitrile groups.
1H-Pyrazolo[3,4-b]quinolines: Structurally different but may share some biological activities.
Uniqueness: 1-(4-Propionylphenyl)-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
1-(4-propanoylphenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c1-2-14(17)11-5-7-12(8-6-11)16-9-3-4-13(16)10-15/h3-9H,2H2,1H3 |
InChI 键 |
MWICASHWIGQYAM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)N2C=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid](/img/structure/B12846431.png)
![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)
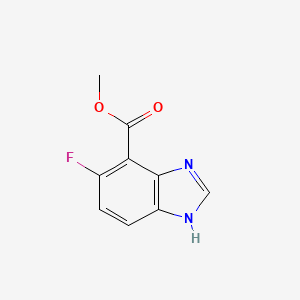
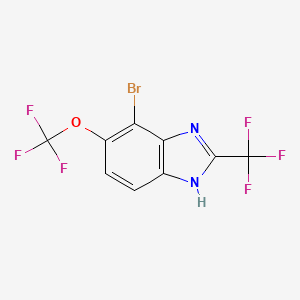
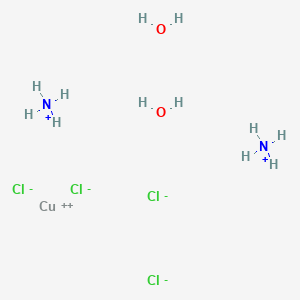
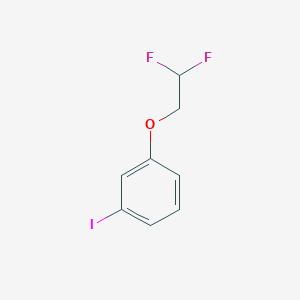
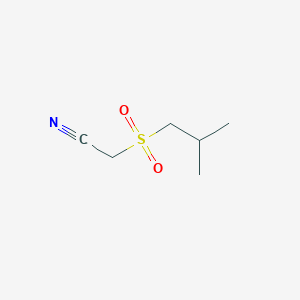
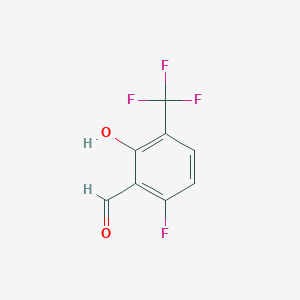
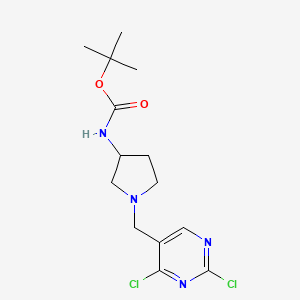
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
